![molecular formula C16H19ClN2O B1527403 2-Amino-N-(4-methylphenyl)-3-phenylpropanamide hydrochloride CAS No. 1236256-53-3](/img/structure/B1527403.png)
2-Amino-N-(4-methylphenyl)-3-phenylpropanamide hydrochloride
Overview
Description
This compound is a complex organic molecule likely used in advanced chemistry or pharmaceutical applications. It contains functional groups such as amine and amide, which are common in many pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, solubility, melting point, and others would be influenced by the functional groups present .Scientific Research Applications
Immunomodulatory Potential
2-Amino-N-(4-methylphenyl)-3-phenylpropanamide hydrochloride and related compounds have been explored for their potential in immunosuppressive therapy. A study on 2-substituted 2-aminopropane-1,3-diols, which share structural similarities, demonstrated considerable immunosuppressive activity, suggesting a potential application in organ transplantation and treatment of autoimmune diseases. These compounds exhibited a lymphocyte-decreasing effect and extended rat skin allograft survival, indicating their utility in immunomodulatory therapies (Kiuchi et al., 2000).
Anticancer Research
Functionalized amino acid derivatives, closely related to 2-Amino-N-(4-methylphenyl)-3-phenylpropanamide hydrochloride, have shown promise in anticancer research. These compounds, through their in vitro cytotoxicity against human cancer cell lines, provide a basis for the development of new anticancer agents. Specifically, certain derivatives exhibited significant cytotoxicity in ovarian and oral cancer models, highlighting their potential as leads in anticancer drug design (Kumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(4-methylphenyl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEMZLYVOXAMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylphenyl)-3-phenylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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